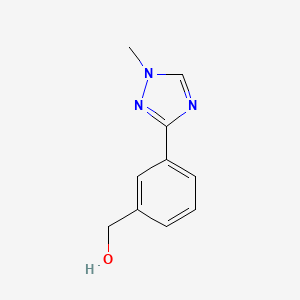
2-(Dichloromethyl)-1,3,5-trimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dichloromethyl)-1,3,5-trimethylbenzene is an aromatic compound with a benzene ring substituted by two chlorine atoms and three methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-1,3,5-trimethylbenzene can be achieved through several methods. One common approach involves the chlorination of 1,3,5-trimethylbenzene using dichloromethyl methyl ether in the presence of a catalyst such as titanium tetrachloride (TiCl4). This reaction typically occurs under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes, where 1,3,5-trimethylbenzene is reacted with chlorinating agents under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
化学反応の分析
Types of Reactions
2-(Dichloromethyl)-1,3,5-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, such as aldehydes, carboxylic acids, and halogenated compounds.
科学的研究の応用
2-(Dichloromethyl)-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(Dichloromethyl)-1,3,5-trimethylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s dichloromethyl group can participate in electrophilic reactions, while the benzene ring provides a stable framework for various chemical transformations.
類似化合物との比較
Similar Compounds
Dichloromethane: A simple organochlorine compound used as a solvent.
1,3,5-Trimethylbenzene: The parent compound without the dichloromethyl group.
Chlorobenzene: A benzene ring with a single chlorine substituent.
特性
分子式 |
C10H12Cl2 |
|---|---|
分子量 |
203.10 g/mol |
IUPAC名 |
2-(dichloromethyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C10H12Cl2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5,10H,1-3H3 |
InChIキー |
NLYCXOWHQJCNKC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


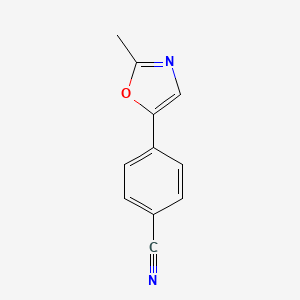
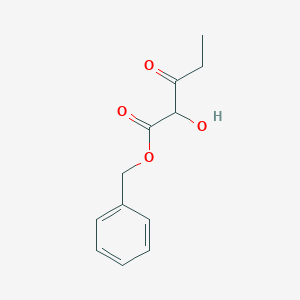

![2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13690735.png)
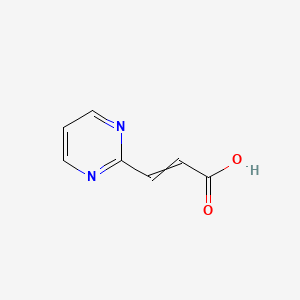
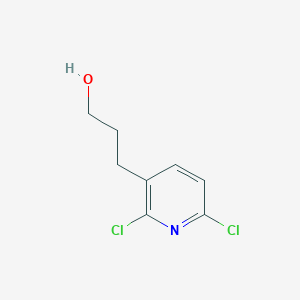
![5-Bromo-4-[4-(tert-butyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13690752.png)


![3-Amino-5-[3-(1H-1,2,4-triazol-1-yl)phenyl]pyrazole Hydrochloride](/img/structure/B13690776.png)

![(R)-6-(4-Bromophenyl)-4-[(S)-1-phenylethyl]morpholin-3-one](/img/structure/B13690782.png)
